molecular formula C24H19FN4O4S B11452559 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B11452559
M. Wt: 478.5 g/mol
InChI Key: BEKPITIPXQVYGZ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused pyrimidoquinoline core. Its systematic name is quite a mouthful, but let’s break it down:

    Chemical Name: 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

    Molecular Formula: CHNOS

    Molecular Weight: 443.48 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, substitution, and oxidation

    Cyclization: Starting from appropriate precursors, a cyclization reaction forms the pyrimidoquinoline core.

    Thioether Formation: The thioether group (from the 4-nitrobenzyl moiety) is introduced via a nucleophilic substitution.

    Oxidation: The final compound is obtained by oxidizing the tetrahydropyrimidoquinoline intermediate.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes on a larger scale.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can be reduced to an amino group, leading to various derivatives.

    Substitution: The thioether group can undergo substitution reactions.

    Reduction: Reduction of the quinoline ring system may yield different products.

Common Reagents and Conditions::

    Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).

    Substitution: Alkylating agents or nucleophiles (e.g., alkyl halides, amines).

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological activity, such as anticancer or antimicrobial effects.

    Chemistry: Researchers explore its reactivity and use it as a building block for other compounds.

    Industry: It could serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to its biological activity.

Properties

Molecular Formula

C24H19FN4O4S

Molecular Weight

478.5 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31)

InChI Key

BEKPITIPXQVYGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1

Origin of Product

United States

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